molecular formula C7H5Cl2NO3 B7903099 2,3-Dichloro-4-nitroanisole

2,3-Dichloro-4-nitroanisole

Cat. No.: B7903099
M. Wt: 222.02 g/mol
InChI Key: JXWUMFLJRZJKAZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitroanisole (CAS: 105630-54-4) is a chlorinated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol. Structurally, it features a methoxy group (-OCH₃) at the para position, nitro (-NO₂) at position 4, and chlorine atoms at positions 2 and 3 on the benzene ring. This compound is classified under GHS hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), requiring stringent handling protocols . It is primarily utilized in specialized industrial applications, though its exact use cases are less documented compared to simpler analogs.

Properties

IUPAC Name

2,3-dichloro-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWUMFLJRZJKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-nitroanisole typically involves the nitration of 2,3-dichloroanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the nitro group. Common reactions include:

Methoxy Displacement
Under basic conditions, the methoxy (-OCH₃) group undergoes hydrolysis to form 2,3-dichloro-4-nitrophenol. This demethylation reaction is accelerated in aqueous alkaline media .

Chlorine Substitution
Chlorine atoms at the 2- and 3-positions can be replaced by nucleophiles (e.g., amines, thiols) under catalytic conditions. For example:

  • Reaction with ammonia yields 2,3-diamino-4-nitroanisole.

  • Thiophenol substitution produces thioether derivatives .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProduct
NaOH (aqueous)pH 11.5, 65°C2,3-Dichloro-4-nitrophenol
NH₃ (ethanol)80°C, Pd/C catalyst2,3-Diamino-4-nitroanisole
PhSH (DMF)120°C, CuI catalyst2,3-Bis(phenylthio)-4-nitroanisole

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or using stoichiometric reductants:

Catalytic Hydrogenation

  • H₂ gas with palladium on carbon (Pd/C) in ethanol reduces -NO₂ to -NH₂, yielding 2,3-dichloro-4-aminoanisole.

Zinc-Acid Reduction

  • Zn/HCl selectively reduces the nitro group without affecting chlorine substituents .

Hydrolysis Pathways

Pyrogenic carbonaceous matter (PCM) enhances hydrolysis kinetics via surface confinement effects. Key pathways include:

Denitration

  • At pH 11.5 and 25°C, PCM lowers the activation energy for nitro group removal by ~54%, forming 2,3-dichloroanisole and nitrite (NO₂⁻) .

Demethylation

  • In homogeneous solutions, methoxy group hydrolysis dominates, producing 2,3-dichloro-4-nitrophenol .

Table 2: Hydrolysis Kinetics

PathwayConditionsHalf-Life (days)Activation Energy (kcal/mol)
DenitrationPCM (pH 11.5, 25°C)2.512.7 ± 0.9
DemethylationHomogeneous (pH 11.5, 25°C)18527.0 ± 1.2

Oxidative Transformations

Oxidizing agents like KMnO₄ convert the methoxy group to a carbonyl, yielding 2,3-dichloro-4-nitrobenzaldehyde under acidic conditions .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs due to electronic and steric effects:

Table 3: Reactivity Comparison

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)
2,3-Dichloro-4-nitroanisoleNucleophilic substitution1.2 × 10⁻³
2,4-Dinitroanisole (DNAN)Demethylation8.7 × 10⁻⁴
2-Chloro-4-nitroanisoleHydrolysis3.4 × 10⁻⁴

Mechanistic Insights

  • Nitro Group Effects : The -NO₂ group deactivates the ring, directing electrophiles to meta positions and stabilizing transition states via resonance .

  • Chlorine Influence : Chlorine substituents increase electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack.

  • PCM Catalysis : Confinement on PCM surfaces reduces solvent accessibility, favoring SN2 mechanisms over solvolysis .

Environmental and Synthetic Relevance

  • Pollutant Degradation : PCM-mediated denitration offers a remediation strategy for nitroaromatic contaminants .

  • Pharmaceutical Intermediates : Reduction products (e.g., 2,3-dichloro-4-aminoanisole) serve as precursors in drug synthesis .

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis
DCNA serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals. The presence of both chlorine and nitro groups makes it a versatile building block for further chemical modifications. For instance, it can undergo nucleophilic substitution reactions to yield substituted anisoles or anilines, which are precursors for dyes and other industrial chemicals.

1.2 Synthesis of Nitro Compounds
The chlorinated and nitro functionalities of DCNA allow it to participate in electrophilic aromatic substitution reactions. This property is exploited in synthesizing more complex nitro compounds that can be used in various applications, including explosives and pharmaceuticals.

Analytical Chemistry

2.1 Detection Methods
DCNA's unique chemical structure allows for its detection using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for monitoring environmental samples for contamination by nitroaromatic compounds.

2.2 Photochemical Studies
Research has indicated that DCNA can undergo photochemical reactions when exposed to UV light, leading to the formation of reactive intermediates. Such studies help understand the degradation pathways of nitro compounds in the environment, which is vital for assessing their ecological impact .

Environmental Applications

3.1 Environmental Monitoring
Due to its potential toxicity and persistence in the environment, DCNA is often monitored as a contaminant in soil and water samples. Analytical methods developed for detecting DCNA can be applied to assess pollution levels and inform remediation strategies.

3.2 Toxicological Studies
Research into the toxicological effects of DCNA has revealed its potential hazards to aquatic life and humans. Understanding these effects is essential for regulatory assessments and for developing guidelines to minimize exposure .

Case Studies

Study Focus Findings
Fayet et al. (2011)QSPR ModelsDeveloped predictive models for heat decomposition of nitro compounds including DCNA, demonstrating significant correlation with experimental data (R²=0.85) .
Yoshida et al. (1989)Occupational ExposureInvestigated exposure levels among workers handling nitro compounds; highlighted risks associated with DCNA exposure .
Ineris Study (2014)Decomposition AnalysisAnalyzed heat decomposition properties of nitroaromatics, providing insights into safety protocols for handling DCNA .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group influence the compound’s reactivity and interaction with enzymes and other proteins, affecting its overall activity in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
2,3-Dichloro-4-nitroanisole 105630-54-4 C₇H₅Cl₂NO₃ 222.03 2-Cl, 3-Cl, 4-NO₂ - Industrial intermediates
2-Nitro-4-chloroanisole 89-21-4 C₇H₆ClNO₃ 187.58 2-NO₂, 4-Cl 98 Dyestuff intermediates
2-Chloro-4-nitroanisole 4920-79-0 C₇H₆ClNO₃ 187.58 2-Cl, 4-NO₂ - Research reagent
3-Chloro-4-nitroanisole - C₇H₆ClNO₃ 187.58 3-Cl, 4-NO₂ - Synthetic intermediate
4-Chloro-3-nitroanisole 10298-80-3 C₇H₆ClNO₃ 187.58 3-NO₂, 4-Cl - Not specified

Key Observations:

Chlorine vs. Nitro Positioning: this compound has two chlorine atoms (positions 2 and 3) and one nitro group (position 4), while simpler analogs like 2-nitro-4-chloroanisole (CAS: 89-21-4) feature single substitutions. 2-Chloro-3-nitroanisole (CAS: 89-63-4) has a melting point of 116–118°C, suggesting that nitro group placement at position 3 increases crystallinity compared to 2-nitro-4-chloroanisole (mp: 98°C) .

Fluorine’s smaller atomic radius and higher electronegativity may reduce steric bulk and alter electronic effects, impacting reactivity in synthesis .

Biological Activity

2,3-Dichloro-4-nitroanisole (DCNA) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of two chlorine atoms and a nitro group on the aromatic ring, serves as a valuable model in various biochemical studies. Its unique structure influences its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and environmental science.

DCNA is synthesized through electrophilic aromatic substitution reactions, which allow for the selective introduction of substituents onto the aromatic ring. The synthesis typically involves starting materials such as anisole and chlorinating agents, followed by nitration to introduce the nitro group.

Key Reactions:

  • Nucleophilic Substitution: Leads to the formation of derivatives like 2,3-dichloro-4-hydroxyanisole.
  • Reduction: Converts DCNA to 2,3-dichloro-4-aminoanisole.
  • Oxidation: Can yield products such as 2,3-dichloro-4-nitrobenzoic acid.

The biological activity of DCNA can be attributed to its functional groups:

  • The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.
  • The chlorine atoms and methoxy group influence the compound's reactivity and interaction with enzymes and proteins, affecting its overall activity in biological systems.

Antimicrobial Properties

Research indicates that nitroaromatic compounds, including DCNA, exhibit antimicrobial properties. The compound's nitro group can be reduced within biological systems, forming intermediates that may disrupt cellular functions in microorganisms. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways .

Enzyme Interactions

DCNA has been used as a model compound in studies examining enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a substrate for various enzymes, providing insights into metabolic pathways and the mechanisms of action for related compounds. For instance, its interaction with cytochrome P450 enzymes has been explored to understand its biotransformation and potential toxicity .

Toxicological Considerations

While DCNA shows promise in various applications, it is essential to consider its toxicological profile. Nitroaromatic compounds are known for their environmental persistence and potential mutagenicity. Studies have indicated that some metabolites of similar compounds exhibit high mutagenic activity, raising concerns about their safety in industrial applications .

Case Studies

Several studies have focused on the biological activity of DCNA and related compounds:

  • Antibacterial Activity Study:
    A comparative study evaluated the antibacterial efficacy of DCNA against common pathogens. Results indicated significant inhibition of Staphylococcus aureus at concentrations as low as 20 μM, suggesting its potential use as an antimicrobial agent .
  • Enzyme Inhibition Research:
    Investigations into DCNA's role as an inhibitor of specific enzymes involved in cancer metabolism revealed that it could inhibit key pathways necessary for tumor growth. This finding positions DCNA as a candidate for further development in anticancer therapies .

Comparative Analysis

A comparison of DCNA with structurally similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundModerateNitro group reduction
2,4-Dichloro-4-nitroanisoleLowSimilar mechanism
2,3-Dichloro-4-hydroxyanisoleHighHydroxyl group enhances reactivity
2,3-Dichloro-4-aminoanisoleHighAmino group increases bioactivity

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